3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid
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Overview
Description
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is a synthetic compound that belongs to the class of thiazole compounds. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound has gained attention due to its unique structure, which combines a thiophene ring and a thiazole ring, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this molecule is a part of, have been studied for their potential biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can potentially influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can influence its bioavailability .
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions can be influenced by the specific substituents on the thiazole ring .
Cellular Effects
The cellular effects of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid are currently unknown. Thiazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid typically involves the condensation of thiophene-2-carboxylic acid with thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid.
Thiazole-4-carboxylic acid: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar antimicrobial properties.
Uniqueness
This compound is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Biological Activity
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and growth-regulating applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole intermediates. The process often employs various solvents and bases to optimize yield and purity. For instance, reactions may be conducted in water or organic solvents at elevated temperatures, with sodium carbonate frequently used as a base to facilitate the formation of the desired product.
Antimicrobial Properties
Research has indicated that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown:
- Antibacterial Activity : Compounds related to thiazole structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The antibacterial activity is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bacterial cell death .
Growth Regulation
In agricultural studies, some thiazole derivatives have been noted for their growth-regulating effects on plants. For instance:
- Rapeseed Growth Promotion : Certain compounds have been shown to enhance growth parameters in rapeseed (Brassica napus), leading to increased seed yield and oil content . This suggests potential applications in agriculture as biostimulants.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that the compound exhibited potent activity against both reference strains and clinical isolates, with a notable bactericidal effect observed at concentrations below 100 μM.
Compound | Bacterial Strain | MIC (μM) | Mechanism |
---|---|---|---|
This compound | S. aureus | 15.625 | Inhibition of protein synthesis |
This compound | E. faecalis | 62.5 | Disruption of nucleic acids |
Study 2: Growth Promotion in Crops
Another investigation focused on the application of thiazole derivatives in agricultural settings. The study highlighted that specific compounds could significantly enhance growth metrics in rapeseed plants:
Treatment | Seed Yield Increase (%) | Oil Content Increase (%) |
---|---|---|
Control | - | - |
Compound A (Thiazole derivative) | +25% | +15% |
Properties
IUPAC Name |
3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHWTTMDKKXIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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